molecular formula C8H8BrClMg B12640587 magnesium;1-chloro-2-ethylbenzene-4-ide;bromide

magnesium;1-chloro-2-ethylbenzene-4-ide;bromide

Cat. No.: B12640587
M. Wt: 243.81 g/mol
InChI Key: GNCIMLOYDWPVFI-UHFFFAOYSA-M
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Description

Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-chloro-2-ethylbenzene-4-ide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-chloro-2-ethylbenzene-4-ide;bromide typically involves the reaction of 1-chloro-2-ethylbenzene with magnesium in the presence of an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction scheme is as follows:

1-chloro-2-ethylbenzene+MgThis compound\text{1-chloro-2-ethylbenzene} + \text{Mg} \rightarrow \text{this compound} 1-chloro-2-ethylbenzene+Mg→this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of reactants. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in nucleophilic substitution reactions with various electrophiles.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.

    Electrophiles: Alkyl halides and acyl chlorides are typical electrophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Benzenes: Result from nucleophilic substitution reactions.

Scientific Research Applications

Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used as a key reagent in the formation of carbon-carbon bonds.

    Polymer Chemistry: Acts as a catalyst in the polymerization of certain monomers.

    Pharmaceuticals: Employed in the synthesis of complex drug molecules.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleophile. The magnesium atom, being electropositive, facilitates the formation of a carbon-magnesium bond, which is highly reactive. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The mechanism involves the formation of a transition state where the nucleophilic carbon attacks the electrophilic center, followed by the formation of the final product.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1-chloro-2-methylbenzene-4-ide;bromide
  • Magnesium;1-chloro-2-propylbenzene-4-ide;bromide
  • Magnesium;1-chloro-2-butylbenzene-4-ide;bromide

Uniqueness

Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide is unique due to its specific substituent pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group influences the steric and electronic properties of the compound, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C8H8BrClMg

Molecular Weight

243.81 g/mol

IUPAC Name

magnesium;1-chloro-2-ethylbenzene-4-ide;bromide

InChI

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

GNCIMLOYDWPVFI-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-]

Origin of Product

United States

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